[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid

Lipophilicity Drug Design Physicochemical Profiling

In hit-to-lead campaigns, resynthesizing the pyridinone core for each 3-position analogue stalls SAR exploration. This 3-chloro-5-(trifluoromethyl)pyridin-1(2H)-yl acetic acid building block (MW 255.58 g/mol; LogP 1.61) eliminates that bottleneck. - Enables parallel Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at C3, generating diverse analogue libraries from a single lot. - 0.65 LogP unit increase over the non-halogenated parent improves membrane permeability for CNS-accessible kinase inhibitor leads. - Also serves as a validated intermediate for broadleaf-selective thiazolo[4,5-b]pyridine-3(2H)-acetic acid herbicides. Procured in batch-controlled purity, shipped under ambient conditions with full documentation.

Molecular Formula C8H5ClF3NO3
Molecular Weight 255.58 g/mol
CAS No. 851208-01-0
Cat. No. B1361993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid
CAS851208-01-0
Molecular FormulaC8H5ClF3NO3
Molecular Weight255.58 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N(C=C1C(F)(F)F)CC(=O)O)Cl
InChIInChI=1S/C8H5ClF3NO3/c9-5-1-4(8(10,11)12)2-13(7(5)16)3-6(14)15/h1-2H,3H2,(H,14,15)
InChIKeyDMFPEEFRMXLMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic Acid: Core Properties and Class Positioning


[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid (CAS 851208-01-0) is a halogenated pyridin-2(1H)-one derivative bearing both a trifluoromethyl group at C5 and a chloro substituent at C3 on the heterocyclic core, with an N1-linked acetic acid side chain . This substitution pattern places the compound at the intersection of two privileged structural motifs in medicinal and agrochemical chemistry: the electron-withdrawing CF3 group enhances metabolic stability and lipophilicity, while the 3-chloro group provides a versatile handle for transition-metal-catalysed cross-coupling derivatisation [1]. The compound is primarily procured as a synthetic building block for the construction of more complex biologically active molecules rather than as an end-use active ingredient.

Synthetic building block for complex bioactive molecules
3-Chloro-5-trifluoromethyl pyridin-2(1H)-one core
Versatile C3 aryl chloride for cross-coupling diversification

Why In-Class Analogs Cannot Substitute Without Re-Validation


Compounds within the pyridin-2(1H)-one acetic acid family differ critically in their ring-substitution pattern, and seemingly conservative changes—such as omission of the 3-chloro substituent—produce measurable shifts in physicochemical properties that cascade into altered reactivity, pharmacokinetic behaviour, and biological target engagement. As demonstrated below, the 3-chloro analogue exhibits a logP increase of approximately 0.65 units relative to the non-halogenated parent , a difference that can meaningfully affect membrane permeability, solubility, and off-target binding . In synthetic applications, the absence of the chloro group eliminates the possibility of palladium-catalysed cross-coupling diversification, restricting the accessible chemical space. These differences preclude simple interchangeability in any programme where structure–activity or structure–property relationships have been optimised around the 3-chloro-5-trifluoromethyl pattern.

Property
3-Chloro Analog
Non-Halogenated Analog
Lipophilicity (predicted logP)
~1.61
~0.95
C3 Synthetic Handle
Aryl chloride – cross-coupling enabled
C–H – no direct coupling
LogP shift may alter membrane permeability and off-target binding. Lack of aryl chloride eliminates Pd-mediated diversification, limiting SAR exploration.

Quantitative Differentiation Evidence Versus Close Analogs


Lipophilicity Gain from 3-Chloro Substituent

The target compound exhibits a predicted logP of 1.60510 , compared with a logP of 0.95170 for the closest non-halogenated analog, (2-oxo-5-(trifluoromethyl)pyridin-1-yl)acetic acid (CAS 308294-33-9) . The difference of approximately +0.65 log units is attributable exclusively to the 3-chloro substituent. This magnitude of lipophilicity increase is consistent with the Hansch π value for aromatic chlorine and is large enough to influence membrane partitioning and oral absorption in drug-like molecules [1]. Both values were obtained from the same predictive platform (ChemSrc), ensuring internal consistency of the comparison.

Lipophilicity Gain
Head-to-head
ΔlogP +0.65
May support CNS-targeted lead selection
Predicted values from ChemSrc; consistent algorithm
Lipophilicity Drug Design Physicochemical Profiling

Molecular Weight Shift and Library Design Implications

The molecular weight of [3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid is 255.58 g/mol , compared with 221.13 g/mol for the non-halogenated analog (CAS 308294-33-9) . The 34.45 g/mol difference reflects the mass of the chlorine atom. While this absolute increase is modest, it shifts the compound from 'fragment-like' space (MW < 250 Da) to 'lead-like' space (MW 250–350 Da), which has practical implications for library design: the 3-chloro analog may be excluded from strict fragment screening collections but is better suited for lead-optimisation campaigns where halogenated aromatic rings are desired for occupancy of hydrophobic pockets [1].

MW Shift
Head-to-head
ΔMW +34.5 g/mol
Spans fragment–lead boundary; may guide library design
255.6 vs 221.1 g/mol; affects screening set classification
Fragment-Based Drug Discovery Lead-Likeness Physicochemical Profiling

Synthetic Diversification via Cross-Coupling

The presence of the aryl chloride at C3 enables palladium-catalysed cross-coupling reactions—including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings—that are inaccessible with the non-halogenated parent, (2-oxo-5-(trifluoromethyl)pyridin-1-yl)acetic acid. This is a qualitative but critical differentiation: the 3-chloro analog can serve as a common intermediate for generating structurally diverse libraries from a single building block, whereas the non-halogenated analog is limited to reactions at the acetic acid moiety [1]. While head-to-head reaction yield data for this specific compound are not disclosed in the public domain, the well-established reactivity of 2-pyridone aryl chlorides under modern catalytic conditions makes this a predictable and reliable differentiation [2]. High-strength quantitative differential evidence for this dimension is limited; the claim rests on general reactivity principles and class-level precedent.

Cross-Coupling Versatility
Class-level
Suzuki, Buchwald, Sonogashira access
Supports diversified SAR library synthesis
Based on aryl chloride reactivity precedent; yield data not public
Synthetic Chemistry Cross-Coupling Building Block Utility

Link to Herbicidal Thiazolo-Pyridine Acetic Acids

The thiazolo[4,5-b]pyridine-3(2H)-acetic acid scaffold, synthesised from pyridine precursors that include the 3-chloro-2-oxo-5-(trifluoromethyl)pyridine core structure, has demonstrated auxin-like herbicidal activity in whole-plant assays [1]. In a published Monsanto study, several 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives exhibited higher activity on broadleaf (dicotyledonous) weeds than on narrowleaf (monocotyledonous) species, a selectivity profile analogous to benazolin . While the specific herbicidal IC₅₀ or ED₅₀ of [3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid itself has not been disclosed, its structural role as a key intermediate in this chemotype's synthetic pathway positions it as a procurement-relevant starting material for agrochemical discovery programmes targeting synthetic auxin herbicides . This evidence is class-level only; direct herbicidal data for the compound are not publicly available.

Herbicidal Precursor Role
Class-level
Key intermediate to thiazolo-pyridine auxins
May support agrochemical auxin-mimic discovery
Direct herbicidal data for this compound not disclosed
Agrochemical Herbicide Discovery Auxin-Mimic

Procurement-Guided Application Scenarios


CNS-Penetrant Kinase Inhibitor Building Block

The enhanced lipophilicity (logP 1.61) of the 3-chloro analog relative to the non-halogenated parent (logP 0.95) makes it a preferred carboxylic acid building block for constructing amide- or ester-linked kinase inhibitor leads where moderate blood–brain barrier penetration is desired. Its molecular weight of 255.58 g/mol positions it in the lead-like space, suitable for optimising potency while maintaining acceptable physicochemical profiles [1].

Parallel Library Synthesis via 3-Position Coupling

The 3-chloro substituent unlocks Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira coupling manifolds [2], enabling medicinal chemistry teams to generate dozens of analogs from a single building block lot. This is particularly valuable in hit-to-lead programmes where rapid exploration of the 3-position SAR is required without resynthesising the pyridinone core.

Precursor to Synthetic Auxin Herbicide Candidates

For agrochemical research groups targeting the thiazolo[4,5-b]pyridine-3(2H)-acetic acid chemotype, this compound serves as a key intermediate. The derived thiazolo-pyridine acids have demonstrated broadleaf-selective herbicidal activity in greenhouse assays [3], and procurement of the 3-chloro-5-trifluoromethyl pyridinone acetic acid building block enables efficient access to this biologically validated scaffold.

Application
Selection Property
Validation Focus
CNS-oriented kinase inhibitor lead synthesis
Moderate lipophilicity profile
Blood–brain barrier permeability assessment
C3-diversified library synthesis
Aryl chloride for Pd-catalysed cross-coupling
Suzuki/Buchwald/Sonogashira reaction compatibility
Synthetic auxin herbicide lead development
Key intermediate for thiazolo[4,5-b]pyridine acetic acids
Broadleaf-selective herbicidal activity screening
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